molecular formula C9H11N3O B126685 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 159104-35-5

3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B126685
M. Wt: 177.2 g/mol
InChI Key: SNEUWCOJEUGPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations is that the mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate its potential use in treating viral infections.

Scientific Research Applications

3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

159104-35-5

Product Name

3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

3,6-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C9H11N3O/c1-5-3-4-7-8(10-5)11-6(2)9(13)12-7/h3-4,6H,1-2H3,(H,10,11)(H,12,13)

InChI Key

SNEUWCOJEUGPFV-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(N1)N=C(C=C2)C

Canonical SMILES

CC1C(=O)NC2=C(N1)N=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Diamino-6-methylpyridine (3.0 g, 0.024 mol) and 3.2 ml (0.028 mol) of ethyl pyruvate were heated under reflux in 100 ml of 1,2-dimethoxyethane for 4 h. The resulting precipitate (3.9 g) of 3,6-dimethyl-1,4,5-triazanaphthalen-2(1H)-one was filtered off with suction, dried and used directly for the hydrogenation. A reaction analogous to that described for Example 1 resulted in 2.27 g (58%) of the desired compound of melting point 203°-205° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

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